molecular formula C12H14F3N B8430311 1-[4-(Trifluoromethyl)phenyl]piperidine

1-[4-(Trifluoromethyl)phenyl]piperidine

Cat. No. B8430311
M. Wt: 229.24 g/mol
InChI Key: URGBNJOCJKXBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethyl)phenyl]piperidine is a useful research compound. Its molecular formula is C12H14F3N and its molecular weight is 229.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Trifluoromethyl)phenyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Trifluoromethyl)phenyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[4-(Trifluoromethyl)phenyl]piperidine

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-4-6-11(7-5-10)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2

InChI Key

URGBNJOCJKXBFP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In accordance with the GWI, 2.0 mmol of 4-chlorobenzotrifluoride, 2.4 mmol of piperidine, 2.8 mmol of potassium tert-butoxide, 0.4 mmol of lithium bromide, 1.0 mol-% (9.4 mg) of palladacycle ((trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II) in 10 ml of toluene are reacted. 4-Trifluoromethylphenylpiperidine and 3-trifluoromethylphenylpiperidine in the ratio 6:1 are obtained in 65% yield.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2.4 mmol
Type
reactant
Reaction Step One
Quantity
2.8 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
palladacycle
Quantity
9.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The general procedure from Example 1 was followed using 4-chlorobenzotrifluoride (650 mg, 3.6 mmol) and piperidine (258 mg, 3.0 mmol) with Pd2(dba)3 (55 mg, 0.081 mmol) and (Me3C)2PH(O) (21.0 mg, 0.126 mmol) and NaOtBu (432 mg, 4.5 mmol) in 6.0 mL of toluene. After 48 h, the reaction mixture was chromatographed with 5% ethyl acetate/hexane to give 161 mg (23% yield) of 4-piperidinobenzotrifluoride. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ 7.36 (d, J=8.78 Hz, 2H), 6.82 (d, J=8.79 Hz, 2H), 3.18 (m, 4H), 1.60 (m, 4H), 1.54 (m, 2H) ppm. 13C NMR (125 MHz, CDCl3): d 153.7, 127.6, 126.3, 114.5, 49.2, 25.4, 24.2 ppm. MS: Calculated for C12H14F3N(M+): 229.1. Found: 230.2 (M++H).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
258 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(Me3C)2PH(O)
Quantity
21 mg
Type
reactant
Reaction Step Three
Quantity
432 mg
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five
Quantity
55 mg
Type
catalyst
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.